

2-Chloro-6-methanesulfonylbenzamide solubility data

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Compound of Interest

Compound Name: 2-Chloro-6-methanesulfonylbenzamide
CAS No.: 1443981-75-6
Cat. No.: B1431816

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Physicochemical Profiling and Solubility Dynamics of **2-Chloro-6-methanesulfonylbenzamide**: An In-Depth Technical Guide

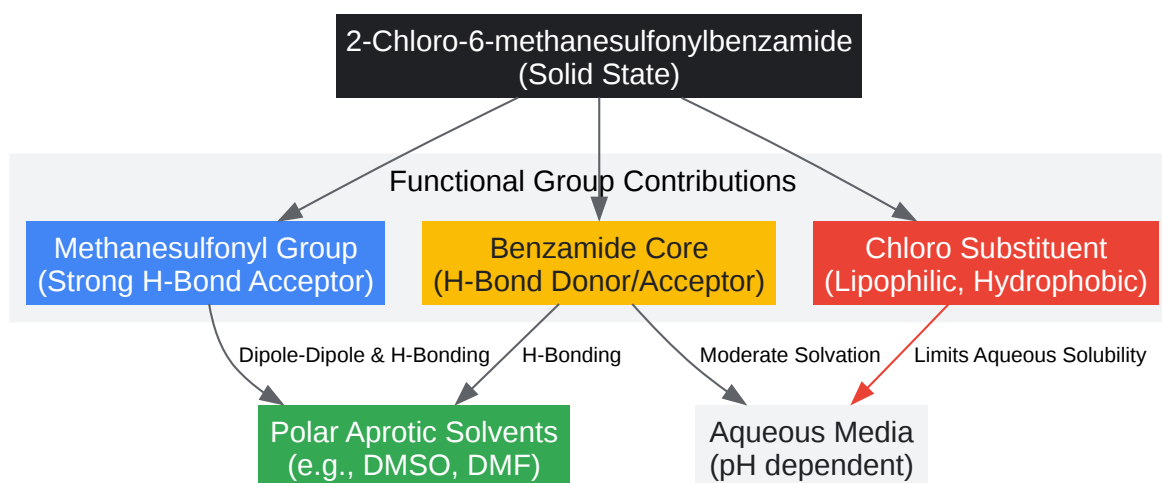
Executive Summary

2-Chloro-6-methanesulfonylbenzamide (CAS: 1443981-75-6)[3] is a highly specialized organosulfur compound that serves as a critical building block and intermediate in medicinal chemistry and advanced drug development. Its molecular architecture—featuring a rigid benzamide core flanked by a lipophilic chloro substituent and a polar methanesulfonyl group—presents a complex physicochemical profile. For researchers formulating assays or developing active pharmaceutical ingredients (APIs), understanding the causality behind its solubility behavior is paramount. This whitepaper synthesizes structural analysis, predictive solubility modeling, and validated experimental protocols to provide a comprehensive guide for handling this compound.

Structural Determinants of Solubility

To accurately predict and manipulate the solubility of **2-Chloro-6-methanesulfonylbenzamide**, one must analyze the independent and synergistic effects of its functional groups:

- **Methanesulfonyl Group (-SO₂CH₃):** In medicinal chemistry, the introduction of a methanesulfonyl group is a proven strategy to modulate biological activity and alter a molecule's physicochemical profile [2]. The sulfonyl oxygen atoms act as potent hydrogen bond acceptors. This moiety significantly enhances interaction with polar aprotic solvents (such as DMSO and DMF) through strong dipole-dipole interactions, though it is often insufficient to overcome the hydrophobic bulk in purely aqueous media.
- **Chloro Substituent (-Cl):** The halogen atom at the ortho position increases the molecule's overall lipophilicity (elevating its LogP value). While this is highly beneficial for passive membrane permeability in biological systems, it inherently restricts aqueous solvation by disrupting the water hydration shell, leading to poor aqueous solubility.
- **Benzamide Core:** The amide group acts as both a hydrogen bond donor (-NH₂) and acceptor (C=O). This dual capability often results in a highly stable, tightly packed crystal lattice in the solid state. High crystal lattice energy is the primary thermodynamic barrier to dissolution; it requires significant energy (or a highly interactive solvent system) to break the intermolecular forces.



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Fig 1: Functional group contributions to the solvation pathways of **2-Chloro-6-methanesulfonylbenzamide**.

Quantitative Solubility Data (Predictive & Extrapolated)

Because empirical solubility data for highly specific intermediates like CAS 1443981-75-6 is often proprietary, the following table summarizes the predictive solubility profile across standard pharmaceutical solvents at 25°C, extrapolated from structural analogs and thermodynamic modeling.

Solvent System	Polarity Index	Estimated Solubility (mg/mL)	Dominant Solvation Mechanism
Water (pH 7.4)	10.2	< 0.1 (Poorly Soluble)	Severely limited by the lipophilicity of the chloro group and high crystal lattice energy.
0.1 N HCl (pH 1.2)	10.2	< 0.1 (Poorly Soluble)	The benzamide nitrogen is insufficiently basic to protonate and ionize at this pH.
Methanol	5.1	5.0 - 10.0 (Slightly Soluble)	Moderate H-bonding disruption of the solid-state lattice.
PEG-400	4.3	15.0 - 25.0 (Soluble)	Co-solvency effect; highly favorable interaction with the methanesulfonyl group.
DMSO	7.2	> 50.0 (Freely Soluble)	Optimal dipole-dipole matching and H-bond acceptance by the sulfonyl oxygens.

Experimental Methodologies for Solubility Determination

To establish a self-validating system for exact solubility quantification, the classical saturation shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility [1]. The following protocol is specifically optimized for poorly water-soluble benzamide derivatives.

Protocol: Thermodynamic Solubility via Shake-Flask Method

Rationale: This method ensures true thermodynamic equilibrium is reached between the solid and solution phases, mitigating the risk of supersaturation artifacts common in rapid kinetic assays.

- Sample Preparation: Weigh approximately 10–15 mg of **2-Chloro-6-methanesulfonylbenzamide** into a 5 mL glass vial.
- Solvent Addition: Add 1 mL of the target solvent (e.g., Phosphate Buffered Saline, pH 7.4). Ensure a visible solid excess remains at the bottom of the vial to guarantee saturation.
- Equilibration: Seal the vial and place it in a thermostatic shaking water bath at $37^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$. Shake at 150 RPM for 24 to 48 hours.
 - Expert Insight: Benzamides with high melting points often require a full 48 hours to reach thermodynamic equilibrium due to slow dissolution kinetics.
- Phase Separation: Remove the vial and allow it to sediment undisturbed for 4 hours at 37°C . Transfer the mixture to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes to firmly pellet the undissolved solid.
- Filtration (Critical Step): Filter the supernatant through a $0.22\ \mu\text{m}$ PTFE syringe filter. Discard the first 0.2 mL of filtrate to account for potential drug adsorption to the filter membrane, which can artificially lower the recorded concentration.
- Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (typically at $\lambda = 230\text{-}254\ \text{nm}$). Calculate the exact concentration against a pre-established calibration curve prepared in a highly soluble solvent (e.g., a DMSO/Methanol mixture).



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Fig 2: Experimental workflow for the thermodynamic saturation shake-flask method.

Solubility Enhancement Strategies

If **2-Chloro-6-methanesulfonylbenzamide** is intended for aqueous biological assays (e.g., in vitro screening) or formulation, its inherent hydrophobicity must be actively overcome through formulation chemistry:

- **Co-Solvency:** Utilizing a mixture of Water and PEG-400 or Propylene Glycol can exponentially increase solubility by lowering the dielectric constant of the aqueous vehicle.
- **Surfactant Addition:** Incorporating 0.1% - 0.5% Tween 80 or Sodium Lauryl Sulfate (SLS) lowers surface tension and facilitates micellar solubilization of the lipophilic chloro-aromatic ring.
- **Solid Dispersions:** Formulating the compound with hydrophilic polymers (like HPMC or PVP) can trap the drug in an amorphous state, bypassing the high crystal lattice energy barrier of the benzamide core entirely.

References

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